

# Application Notes and Protocols for SAR103168 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SAR103168** is a potent, multi-targeted tyrosine kinase inhibitor demonstrating significant preclinical anti-leukemic activity. It belongs to the pyrido[2,3-d]pyrimidine subclass of compounds. In preclinical studies, **SAR103168** has shown efficacy in murine xenograft models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), impairing tumor growth and inducing tumor regression.[1] These application notes provide a comprehensive overview of the use of **SAR103168** in in vivo xenograft models, including its mechanism of action, experimental protocols, and available efficacy data.

## **Mechanism of Action**

**SAR103168** exerts its anti-tumor effects by inhibiting a range of tyrosine kinases crucial for cancer cell proliferation, survival, and angiogenesis.[1][2] Its primary targets include:

- Src Family Kinases: **SAR103168** is a potent inhibitor of the entire Src kinase family.
- Abl Kinase: The compound also inhibits Abl kinase.
- Angiogenic Receptor Tyrosine Kinases: SAR103168 targets key receptors involved in tumor angiogenesis, including:
  - Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)



- o Tie2
- Platelet-Derived Growth Factor Receptor (PDGFR)
- Fibroblast Growth Factor Receptors (FGFR1 and FGFR3)
- Epidermal Growth Factor Receptor (EGFR)

By inhibiting these kinases, **SAR103168** disrupts downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK, and has been shown to inhibit the phosphorylation of STAT5 in AML cells.[1] This multi-targeted approach leads to the inhibition of proliferation and induction of apoptosis in leukemic cells.[1][2]

# **Signaling Pathway Diagrams**

Caption: Mechanism of action of SAR103168.

## **Data Presentation**

Preclinical studies have demonstrated the in vivo efficacy of **SAR103168** in several AML and CML xenograft models. Administration of **SAR103168** resulted in the impairment of tumor growth and induction of tumor regression.[1]

| Cell Line | Cancer Type                 | Mouse Model | SAR103168<br>Efficacy      |
|-----------|-----------------------------|-------------|----------------------------|
| KG1       | Acute Myeloid<br>Leukemia   | SCID        | Potent anti-tumor activity |
| EOL-1     | Acute Myeloid<br>Leukemia   | SCID        | Potent anti-tumor activity |
| Kasumi-1  | Acute Myeloid<br>Leukemia   | SCID        | Potent anti-tumor activity |
| CTV1      | Acute Myeloid<br>Leukemia   | SCID        | Potent anti-tumor activity |
| K562      | Chronic Myeloid<br>Leukemia | SCID        | Potent anti-tumor activity |



SCID: Severe Combined Immunodeficiency

While specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume curves) are not readily available in the public domain, the qualitative evidence strongly supports the anti-tumor activity of **SAR103168** in these models.[1]

# **Experimental Protocols**

The following protocols provide a general framework for conducting in vivo xenograft studies with **SAR103168**. These should be adapted based on specific experimental goals and institutional guidelines.

## **Cell Culture and Preparation**

- Cell Lines: KG1, EOL-1, Kasumi-1, CTV1 (AML), or K562 (CML) cells should be obtained from a reputable cell bank.
- Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cell Viability: Before injection, assess cell viability using a method such as trypan blue exclusion. Viability should be >90%.
- Cell Suspension: Resuspend the required number of cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) for injection.

## **Xenograft Model Establishment**

Caption: Experimental workflow for xenograft studies.

- Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended for establishing AML and CML xenografts.
- Cell Inoculation: Subcutaneously inject 5-10 x 10 $^{\circ}$ 6 cells in a volume of 100-200  $\mu$ L into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x



Width^2) / 2.

• Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

### **SAR103168** Administration

#### Formulation:

- Intravenous (IV) Formulation: While the specific vehicle used in preclinical studies is not detailed in available literature, a common approach for similar compounds is to dissolve them in a vehicle such as a mixture of Solutol® HS15 and Ethanol. For the clinical trial,
  SAR103168 was formulated as a concentrate for solution for infusion in vials containing 60 mg of SAR103168 in 3 mL of Solutol® HS15/Ethanol 75/25 (w/w) mixture. This concentrate was then diluted for infusion.
- Oral (PO) Formulation: A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) or a solution in a mixture such as PEG400.

#### Dosage and Schedule:

- Effective Doses: Preclinical studies have identified the following as active doses in various tumor models:
  - Intravenous (IV): 16.7 mg/kg
  - Oral (PO): 2 x 40 mg/kg (twice daily)
- Administration:
  - IV: Administer the formulated **SAR103168** via tail vein injection.
  - PO: Administer the formulated SAR103168 using oral gavage.
- Treatment Schedule: The treatment schedule should be defined based on the experimental design (e.g., daily, every other day) for a specified duration.



## **Efficacy Assessment**

- Tumor Volume: Continue to measure tumor volume throughout the study.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors.
- Tumor Weight: Measure the weight of the excised tumors.
- Further Analysis: Tumors can be processed for further analysis, such as immunohistochemistry or western blotting, to assess the in-vivo effects of SAR103168 on its molecular targets.

# Conclusion

**SAR103168** is a promising multi-targeted kinase inhibitor with demonstrated preclinical efficacy in AML and CML xenograft models. The provided protocols and information are intended to guide researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of cell line, animal model, and drug formulation, is critical for obtaining robust and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Notes and Protocols for SAR103168 in In Vivo Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#sar103168-for-in-vivo-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com